3-bromo-N-quinolin-8-ylbenzamide 3-bromo-N-quinolin-8-ylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13162748
InChI: InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)
SMILES: C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol

3-bromo-N-quinolin-8-ylbenzamide

CAS No.:

Cat. No.: VC13162748

Molecular Formula: C16H11BrN2O

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-quinolin-8-ylbenzamide -

Specification

Molecular Formula C16H11BrN2O
Molecular Weight 327.17 g/mol
IUPAC Name 3-bromo-N-quinolin-8-ylbenzamide
Standard InChI InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)
Standard InChI Key RIWNKHIIJKRUOY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-N-quinolin-8-ylbenzamide consists of a benzamide core substituted with a bromine atom at the 3-position and a quinolin-8-yl group attached via an amide linkage. The planar quinoline system and electron-withdrawing bromine atom create a polarized molecular framework, enhancing its suitability for electrophilic substitution reactions and non-covalent interactions with biological targets .

Spectroscopic Features

  • NMR Data: Protons adjacent to the bromine atom typically exhibit deshielding, with 1H^1H NMR signals appearing in the δ 7.5–8.5 ppm range for aromatic protons. The quinoline NH proton resonates as a singlet near δ 10.5 ppm .

  • Mass Spectrometry: The molecular ion peak (C16H11BrN2O\text{C}_{16}H_{11}BrN_2O) appears at m/z 342–344 (accounting for 79Br^{79}Br and 81Br^{81}Br isotopes), with fragmentation patterns dominated by loss of CO (Δm/z=28\Delta m/z = -28) and Br (Δm/z=80\Delta m/z = -80) .

Synthetic Methodologies

Catalytic Amination and Bromination

The synthesis of 3-bromo-N-quinolin-8-ylbenzamide typically involves a multi-step protocol:

  • Quinoline-8-amine Functionalization:
    Quinolin-8-amine reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. The reaction proceeds via nucleophilic acyl substitution at 0°C to room temperature, yielding the target benzamide .

    Quinolin-8-amine+3-Bromobenzoyl chlorideEt3N, DCM3-Bromo-N-quinolin-8-ylbenzamide\text{Quinolin-8-amine} + \text{3-Bromobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-Bromo-N-quinolin-8-ylbenzamide}
  • Nickel-Catalyzed Modifications:
    Post-synthetic trifluoromethylation or cross-coupling reactions employ Ni(TFA)2_2 and ligands like DPPBac to introduce additional functional groups at the quinoline C7 position .

Optimization Parameters

  • Yield: 65–78% under anhydrous conditions .

  • Purity: >95% after silica gel chromatography (hexane/ethyl acetate eluent) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey ActivityIC50_{50} (μM)Source
N-(Quinolin-8-yl)benzamideNoneH+^+-ATPase inhibition0.5
3-Bromo analogBr at C3Elastase inhibition2.4*
6-Bromo-8-methoxy coumarinBr, OCH3_3Cytotoxicity (HepG2)12.3

*Estimated from structural similarity.

Material Science Applications

Coordination Chemistry

The quinoline nitrogen and amide carbonyl serve as bidentate ligands for transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}), forming complexes with luminescent properties .

Polymer Modification

Bromine enhances reactivity in Suzuki-Miyaura cross-coupling, enabling incorporation into conjugated polymers for organic electronics .

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